methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS No.: 85779-74-4
Cat. No.: VC8141066
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85779-74-4 |
---|---|
Molecular Formula | C11H12N4O3 |
Molecular Weight | 248.24 g/mol |
IUPAC Name | methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate |
Standard InChI | InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 |
Standard InChI Key | PLFKTDVYHSCDFX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |
Introduction
Chemical Structure and Identification
Structural Features
The compound’s structure comprises:
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1H-1,2,3-triazole core: A nitrogen-rich heterocycle with substituents at positions 1, 4, and 5.
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4-Methoxyphenyl group: Attached at position 1 of the triazole ring.
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Methyl ester: At position 4 of the triazole ring.
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Amino group: At position 5 of the triazole ring.
Molecular Formula: C₁₁H₁₂N₄O₃
Molecular Weight: 248.24 g/mol
CAS Number: 85779-74-4
SMILES: COC(=O)C1=NN(C2=CC=C(C=C2)OC)=N1
Synonyms and Identifiers
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IUPAC Name: Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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PubChem CID: N/A (related compounds include 77201 and 772520)
Synthesis and Preparation
Key Synthetic Routes
The compound is synthesized via cycloaddition reactions involving azides and alkynes or nitriles. A prototypical procedure involves:
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Cyclization: Reaction of 2-cyano-N-(3-methoxyphenyl)acetamide with an azide (e.g., 4-(azidomethyl)phenyl)morpholine in ethanol under basic conditions (NaOH) at 80°C .
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Esterification: Conversion of carboxylic acid intermediates to methyl esters using methylating agents (e.g., diazomethane) .
Typical Reaction Conditions:
Reagent/Step | Conditions | Yield |
---|---|---|
Azide + α-cyanoacetamide | EtOH, NaOH, 80°C, 1 hr | 56% |
Esterification | CH₃I, K₂CO₃, DMF | 77% |
Lead Optimization Strategies
During antiparasitic drug development, structural modifications focused on improving metabolic stability and reducing off-target liabilities:
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Substituent Replacement: Replacing the thiomethyl group with isopropyl or cyclopropyl groups enhanced potency .
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Amide Bioisosteres: Introduction of oxadiazole or pyrazole groups mitigated mutagenicity risks associated with aniline release .
Physical and Chemical Properties
Solubility and Stability
Property | Value | Source |
---|---|---|
Solubility in DMSO | >10 mM | |
Storage Conditions | 2–8°C, anhydrous | |
Metabolic Stability | Moderate (mouse liver microsomes, t₁/₂ = 30 min) |
Crystallographic Data
While specific crystal data for this compound is limited, related triazole derivatives (e.g., 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl) exhibit monoclinic structures with hydrogen-bonding interactions .
Biological Activity and Research Findings
Antiparasitic Efficacy
The compound was identified in high-throughput screens targeting Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:
Table 1: Structure-Activity Relationships
Substituent (Position 1) | pEC₅₀ | Selectivity (VERO) |
---|---|---|
4-Methoxyphenyl | >6 | >100-fold |
3-Methoxyphenyl | 5.4 | >50-fold |
Isopropylphenyl | 7.4 | >100-fold |
Cyclopropylphenyl | 6.8 | >100-fold |
Data derived from lead optimization studies .
Pharmacokinetic Profile
Parameter | Value |
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Aqueous Solubility | Low (FaSSIF = 264 μg/mL for HCl salt) |
CYP450 Inhibition | IC₅₀ >10 μM (1A2, 2C19, 2C9, 2D6, 3A4) |
Applications and Derivatives
Structural Analogues
Medicinal Chemistry Advances
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Oxadiazole-Pyrazole Hybrids: Improved metabolic stability and reduced hERG liability .
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3,5-Dimethoxyphenyl Derivatives: Retained potency while eliminating mutagenic aniline release .
Risk | Mitigation |
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Mutagenicity | Use derivatives with non-aniline-releasing substituents |
Thermal Decomposition | Store below 25°C; avoid prolonged heating |
Formulation Guidelines
For in vivo studies:
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